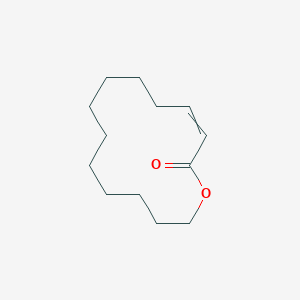

1-Oxacyclotetradec-3-EN-2-one

Beschreibung

1-Oxacyclotetradec-3-EN-2-one is a macrocyclic lactone characterized by a 14-membered ring system containing an oxygen atom (oxacyclo) and an α,β-unsaturated ketone moiety (enone). The enone group (C=O conjugated with C=C) confers reactivity for Michael additions and cycloadditions, while the macrocyclic ring influences stability and intermolecular interactions.

Eigenschaften

CAS-Nummer |

87227-38-1 |

|---|---|

Molekularformel |

C13H22O2 |

Molekulargewicht |

210.31 g/mol |

IUPAC-Name |

1-oxacyclotetradec-3-en-2-one |

InChI |

InChI=1S/C13H22O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h9,11H,1-8,10,12H2 |

InChI-Schlüssel |

IJRSQTKSJYLADM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCOC(=O)C=CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oxacyclotetradec-3-EN-2-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the aldol condensation reaction can be employed to form the necessary carbon-carbon bonds, followed by cyclization to yield the lactone . Another method involves the use of microwave-assisted reactions to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods: In an industrial setting, the production of 1-Oxacyclotetradec-3-EN-2-one may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxacyclotetradec-3-EN-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactone to its corresponding alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Oxacyclotetradec-3-EN-2-one has several applications in scientific research:

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

Industry: It is used in the fragrance industry due to its unique aromatic properties.

Wirkmechanismus

The mechanism by which 1-Oxacyclotetradec-3-EN-2-one exerts its effects involves its reactivity as a lactone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. This reactivity is exploited in various synthetic and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-Oxacyclotetradec-3-EN-2-one (hypothetical 14-membered ring) with structurally analogous compounds from the evidence, focusing on ring size, substituents, and functional groups.

Key Findings:

Ring Size and Reactivity: Smaller rings (e.g., 13-membered) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to 14- or 16-membered analogs .

Functional Group Positioning: The enone group’s position (e.g., 3-EN vs. 13E) influences conjugation and electronic properties. For instance, α,β-unsaturated ketones in smaller rings (e.g., 13-membered) are more electrophilic . Spiro compounds (e.g., 1-Oxaspiro[4.11]hexadec-3-en-2-one) introduce steric hindrance and unique stereochemistry, altering solubility and stability .

Isomerism and Bioactivity :

- (13E)-Oxacyclohexadecen-2-one highlights the importance of Z/E isomerism in macrocycles, where stereochemistry affects intermolecular interactions and bioavailability .

Synthetic Challenges: Larger rings (14- to 16-membered) require specialized methods like ring-closing metathesis or lactonization, whereas smaller lactones (e.g., furanones) are more accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.